molecular formula C24H26N2O7 B11929392 2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1'-biphenyl]-4,4'-dicarboxylic acid

2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Cat. No.: B11929392
M. Wt: 454.5 g/mol
InChI Key: XKYMEDSRZSGBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1’-biphenyl]-4,4’-dicarboxylic acid is a complex organic compound that features a biphenyl core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves multiple steps, starting with the preparation of the biphenyl core and subsequent functionalization. The tert-butoxycarbonyl (Boc) group is often introduced to protect the amine functionality during the synthesis. Common reagents used in these reactions include tert-butyl chloroformate and pyrrolidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1’-biphenyl]-4,4’-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1’-biphenyl]-4,4’-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to its biphenyl core and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C24H26N2O7

Molecular Weight

454.5 g/mol

IUPAC Name

4-(4-carboxyphenyl)-3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]benzoic acid

InChI

InChI=1S/C24H26N2O7/c1-24(2,3)33-23(32)26-12-4-5-19(26)20(27)25-18-13-16(22(30)31)10-11-17(18)14-6-8-15(9-7-14)21(28)29/h6-11,13,19H,4-5,12H2,1-3H3,(H,25,27)(H,28,29)(H,30,31)

InChI Key

XKYMEDSRZSGBCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=C(C=CC(=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.